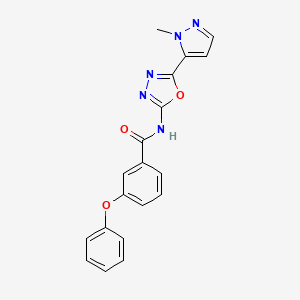
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide” is a complex organic compound. It contains a pyrazole ring, which is a five-membered ring with two nitrogen atoms, an oxadiazole ring, which is a five-membered ring with two nitrogen atoms and one oxygen atom, and a phenoxybenzamide group .
Molecular Structure Analysis
The molecular structure of similar compounds can be determined using techniques such as X-ray diffraction, NMR spectroscopy, and mass spectrometry . The specific structure of “N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide” would need to be determined experimentally.Chemical Reactions Analysis
The chemical reactions involving similar compounds can be complex and depend on the specific conditions. For example, pyrazole derivatives can undergo a variety of reactions, including nucleophilic addition and elimination reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For similar compounds, these properties can be determined using techniques such as melting point determination, infrared spectroscopy, and NMR spectroscopy .Scientific Research Applications
Computational and Pharmacological Evaluation
A study by Faheem (2018) focused on the computational and pharmacological potential of novel derivatives, including 1,3,4-oxadiazole and pyrazole compounds. These compounds demonstrated binding and moderate inhibitory effects in assays targeting epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). One compound showed notable antioxidant, analgesic, and anti-inflammatory potential, hinting at its possible use in treating related conditions (M. Faheem, 2018).
Synthesis and Structural Studies
Research by Plescia et al. (1978) on the synthesis of heterocyclic compounds through the Pschorr reaction in the pyrazole series introduced methods for creating complex molecules with potential applications in pharmaceuticals and material sciences (S. Plescia et al., 1978).
Antimicrobial and Antioxidant Screening
Desai et al. (2013) synthesized and screened a series of N-(5-(2-(5-(arylidene)-4-oxo-3-phenylthiazolidin-2-ylidene)hydrazinecarbonyl)-4-methylthiazol-2-yl)-4-methoxybenzamides for in vitro antibacterial activity. The study indicated these thiazole derivatives could provide valuable therapeutic interventions for microbial diseases (N. Desai et al., 2013).
Herbicidal Activity
A study by Sherman et al. (1991) investigated the herbicidal activity of pyrazole phenyl ether herbicides, highlighting their mechanism through protoporphyrinogen oxidase inhibition. This research suggests the potential agricultural applications of such compounds in weed management (T. Sherman et al., 1991).
Anticancer Potential
Theoclitou et al. (2011) described the discovery of a kinesin spindle protein inhibitor, pointing to its significant potential as an anticancer agent. This compound showed notable efficacy in inhibiting cell proliferation, suggesting its application in cancer treatment (M. Theoclitou et al., 2011).
Mechanism of Action
The mechanism of action of a compound depends on its structure and the specific biological target. Pyrazole derivatives have been found to exhibit various biological activities, and they are key precursors in the preparation of active pharmaceutical ingredients, bioactive molecules, natural occurring products, and agrochemicals .
Safety and Hazards
properties
IUPAC Name |
N-[5-(2-methylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]-3-phenoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O3/c1-24-16(10-11-20-24)18-22-23-19(27-18)21-17(25)13-6-5-9-15(12-13)26-14-7-3-2-4-8-14/h2-12H,1H3,(H,21,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXHSTQHPAKVNLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=NN=C(O2)NC(=O)C3=CC(=CC=C3)OC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl)-3-phenoxybenzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

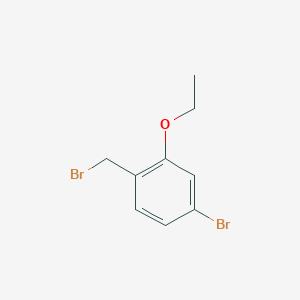

![2-(2-((2-Methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-yl)amino)ethoxy)ethanol](/img/structure/B2479652.png)
![N-isobutyl-2-(2-methylbenzyl)-4-(3-methylbutyl)-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2479653.png)
![2-{[2-(6-Chloro-2-pyridinyl)hydrazino]carbonyl}benzenecarboxylic acid](/img/structure/B2479654.png)
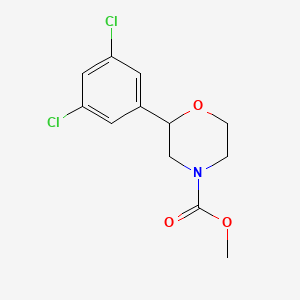

![3'-(3-Chloro-4-fluorophenyl)-1-[(2-fluorophenyl)methyl]-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-2,4'-dione](/img/structure/B2479658.png)
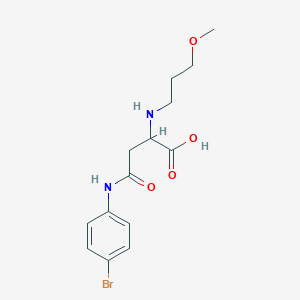
![Methyl 2-(5-bromothiophene-2-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2479661.png)
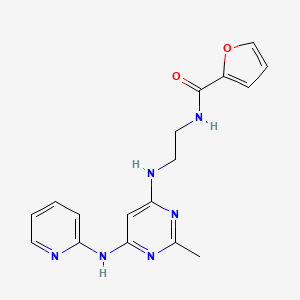
![5-((4-bromophenyl)sulfonyl)-9-methoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one](/img/structure/B2479665.png)
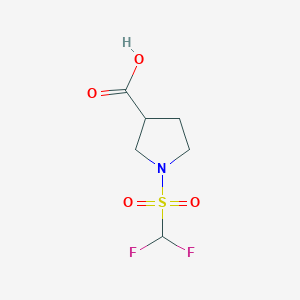
![N-(3-chloro-4-methoxyphenyl)-2-((1-isopropyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)acetamide](/img/structure/B2479667.png)